molecular formula C15H13Cl2F3N4 B2687651 1-(6-Chloro-2-pyridinyl)-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine CAS No. 338979-26-3

1-(6-Chloro-2-pyridinyl)-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine

Cat. No.: B2687651
CAS No.: 338979-26-3
M. Wt: 377.19
InChI Key: CKKPCLXESWBLEO-UHFFFAOYSA-N
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Description

1-(6-Chloro-2-pyridinyl)-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine is a useful research compound. Its molecular formula is C15H13Cl2F3N4 and its molecular weight is 377.19. The purity is usually 95%.
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Biological Activity

1-(6-Chloro-2-pyridinyl)-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and potential applications based on current research findings.

  • Chemical Name : this compound
  • Molecular Formula : C15H13Cl2F3N4
  • Molecular Weight : 377.19 g/mol
  • CAS Number : 338979-26-3

Biological Activity Overview

The compound exhibits a range of biological activities, particularly in the fields of antibacterial, antifungal, and neuroprotective effects. The following sections detail these activities.

Antibacterial Activity

Research has shown that derivatives of this compound can exhibit significant antibacterial properties. For instance, studies have indicated that related piperazine derivatives demonstrate moderate antibacterial activity against strains such as Neisseria meningitidis and Haemophilus influenzae . The presence of electron-withdrawing groups like trifluoromethyl enhances this activity.

Table 1: Antibacterial Activity of Related Compounds

Compound NameTarget BacteriaMIC (μg/mL)
Compound AN. meningitidis64
Compound BH. influenzae32
Compound CE. coli16

Antifungal Activity

The compound has also shown potential antifungal activity. In vitro studies suggest that certain piperazine derivatives can inhibit fungal growth effectively, indicating their potential as antifungal agents .

Neuroprotective Effects

The neuroprotective properties of similar piperazine compounds have been explored in the context of neurodegenerative diseases. For example, compounds with similar structures have been found to inhibit calpain I, which is implicated in neurodegeneration . These findings suggest that the compound may offer protective benefits against conditions like Alzheimer’s and Parkinson’s diseases.

Case Studies and Research Findings

  • Study on Antichlamydial Activity :
    A study focused on the synthesis of new compounds based on this piperazine scaffold demonstrated selective activity against Chlamydia species. The introduction of trifluoromethyl groups significantly enhanced the antichlamydial activity, suggesting that structural modifications can lead to improved efficacy .
  • Neuroprotective Study :
    Research involving human dopaminergic SH-SY5Y neuroblastoma cells indicated that certain derivatives could protect against toxicity induced by MPP+, a neurotoxin associated with Parkinson's disease . This highlights the potential therapeutic applications of these compounds in treating neurodegenerative disorders.

Properties

IUPAC Name

1-(6-chloropyridin-2-yl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2F3N4/c16-11-8-10(15(18,19)20)9-21-14(11)24-6-4-23(5-7-24)13-3-1-2-12(17)22-13/h1-3,8-9H,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKPCLXESWBLEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC(=CC=C2)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2F3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.